An In-depth Technical Guide on the Core Properties and Structure of 3,6-Pyridazinedione
An In-depth Technical Guide on the Core Properties and Structure of 3,6-Pyridazinedione
Abstract
3,6-Pyridazinedione, a pivotal heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science. This guide provides a comprehensive examination of its fundamental physicochemical properties, structural characteristics, and reactivity. We delve into the critical aspect of its tautomerism, offering a detailed analysis of the equilibrium that dictates its chemical behavior. Furthermore, this document outlines a standardized synthetic protocol, details its spectroscopic signature, and explores its burgeoning applications in drug development, including its role as a versatile pharmacophore and a tool in bioorthogonal chemistry. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and broader application of this important molecule.
Introduction
The pyridazine ring is a unique heterocyclic motif characterized by two adjacent nitrogen atoms, which imparts distinct physicochemical properties such as weak basicity and a high dipole moment.[1] Among its derivatives, 3,6-pyridazinedione (also known as maleic hydrazide in its tautomeric form) stands out due to its versatile chemical nature and biological significance.[2] Historically, derivatives of 3,6-pyridazinedione have been utilized as intermediates in the synthesis of agrochemicals.[2] However, recent advancements have highlighted its potential in more sophisticated applications, particularly in the realm of drug discovery and chemical biology.[2][3] Its structure, featuring a combination of a hydrazine moiety, a carbon-carbon double bond, and two carbonyl groups, provides multiple reaction sites, making it a valuable building block for complex molecular architectures.[2] The therapeutic potential of pyridazine-containing compounds is underscored by the existence of approved drugs and numerous candidates in clinical trials targeting a range of diseases, including cancer.[4][5] This guide aims to provide an in-depth technical overview of the core properties and structure of 3,6-pyridazinedione, offering insights into its behavior and utility in a scientific context.
Molecular Structure and Tautomerism
The chemical identity and reactivity of 3,6-pyridazinedione are profoundly influenced by its tautomeric nature. It primarily exists in a dynamic equilibrium between the diketo form (3,6-pyridazinedione) and the enol-keto form (6-hydroxypyridazin-3(2H)-one), with the latter often being referred to as maleic hydrazide.[6] Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the energetics of this conversion.[7]
Computational analyses have shown that the tautomeric and rotameric transformations are complex, with several possible isomers.[2] While a direct proton transfer has a high activation energy, a dimer-assisted double hydrogen transfer presents a much more feasible pathway.[7] In aqueous solutions, zwitterionic tautomers can also be stable.[2] The predominance of one tautomer over another can be influenced by factors such as the solvent and the presence of substituents.[8][9] This tautomeric equilibrium is not merely a structural curiosity; it is fundamental to the molecule's reactivity, influencing its participation in reactions like Diels-Alder cycloadditions and its function as a nucleophile.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,6-pyridazinedione is essential for its application in research and development. These properties dictate its solubility, stability, and interactions with biological systems.
| Property | Value | Source |
| Molecular Formula | C₄H₂N₂O₂ | [10][11] |
| Molecular Weight | 110.07 g/mol | [10][11] |
| CAS Number | 42413-70-7 | [11][12] |
| Topological Polar Surface Area (TPSA) | 58.86 Ų | [12] |
| logP | 0.0616 | [12] |
| Hydrogen Bond Donors | 0 | [12] |
| Hydrogen Bond Acceptors | 2 | [12] |
| pKa | Data for the parent pyridazine suggests weak basicity. Specific pKa values for 3,6-pyridazinedione can be complex due to tautomerism. | [13] |
Note: Some properties, like the number of hydrogen bond donors, are calculated for the diketo form and may differ for the enol tautomer.
Spectroscopic Characterization
The structural elucidation of 3,6-pyridazinedione and its derivatives relies heavily on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons on the C4 and C5 positions. The chemical shift of these protons can be influenced by the solvent and the tautomeric form present.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons and the sp² hybridized carbons of the double bond. Complete assignment of ¹H and ¹³C NMR spectra for substituted pyridazinones has been achieved using 2D NMR techniques like COSY, HSQC, and HMBC.[14]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 3,6-pyridazinedione is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbonyl groups. The exact position of these bands can provide insights into the electronic environment and hydrogen bonding interactions.
Synthesis and Reactivity
General Synthesis
The most common and straightforward synthesis of 3,6-pyridazinedione involves the condensation reaction between a maleic anhydride derivative and a hydrazine.[2] This method is often carried out under acidic conditions at reflux.[2] An improved method utilizes the reaction of maleic acid or maleic anhydride with a hydrazine salt of a strong inorganic acid in an aqueous medium, which offers better yields and a higher purity product.[15]
Experimental Protocol: Synthesis from Maleic Anhydride and Dihydrazine Sulfate
This protocol is adapted from a patented method demonstrating a high-yield synthesis in an aqueous medium.[15]
-
Preparation of Reactant Solution: Dissolve technical grade dihydrazine sulfate (e.g., 810 g, 5.0 mols) in warm water (e.g., 3 liters).
-
Addition of Maleic Anhydride: While vigorously stirring the dihydrazine sulfate solution, rapidly add maleic anhydride (e.g., 980 g, 10.0 mols).[15]
-
Reaction: Heat the resulting mixture to a temperature between 75°C and 110°C to facilitate the reaction.[15]
-
Precipitation and Isolation: Cool the reaction mixture. The 3,6-pyridazinedione product will precipitate out of the solution.[15]
-
Purification: Separate the precipitated product from the cooled mixture by filtration. The resulting product is typically of high purity.[15]
Applications in Drug Development
The 3,6-pyridazinedione scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.
-
As a Pharmacophore: The pyridazine ring's unique electronic properties, including its dual hydrogen-bonding capacity, make it an attractive component in drug design.[1] Substituted pyridazines have been investigated as a novel class of anticancer agents, with some compounds showing potent activity against cyclin-dependent kinase 2 (CDK2).[4] These compounds have demonstrated the ability to induce apoptosis and alter the cell cycle in cancer cell lines.[4]
-
In Bioorthogonal Chemistry: The reactivity of the carbon-carbon double bond in the pyridazinedione ring makes it a suitable Michael acceptor. This property has been exploited for the reversible and tunable covalent modification of cysteine residues in peptides and proteins.[3] This application is significant for developing novel therapeutic strategies, activity-based protein profiling, and creating responsive biomaterials like hydrogels.[3]
-
In Diels-Alder Reactions: 3,6-Pyridazinediones can participate as dienophiles in Diels-Alder reactions, a powerful tool for constructing complex cyclic systems.[2] This reactivity has been leveraged to synthesize compounds with significant cytotoxic activity against a broad panel of cancer cell lines.[2]
Conclusion
3,6-Pyridazinedione is a molecule of considerable scientific interest, characterized by its rich chemistry stemming from its unique structure and tautomeric nature. Its accessible synthesis and versatile reactivity make it a valuable platform for developing novel therapeutics and advanced materials. The continued exploration of this scaffold is poised to unlock new opportunities in drug discovery, chemical biology, and beyond, solidifying its importance in the scientific community.
References
-
Feuer, H., & Asarkof, H. (1957). The Chemistry of Cyclic Hydrazides. VI. Preparation of 1-(3',1'H,6'-Pyridazinone)-3,6-pyridazinedione. Journal of the American Chemical Society, 79(21), 5753–5755. Available at: [Link]
-
ChemSynthesis. (n.d.). 3,6-pyridazinedione. Retrieved January 7, 2026, from [Link]
- Schoene, D. L. (1951). U.S. Patent No. 2,575,954. Washington, DC: U.S. Patent and Trademark Office.
-
Chudasama, V., & Smith, M. E. B. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research, 40(1), 1–9. Available at: [Link]
-
Richards, D. A., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science, 14(43), 12061–12071. Available at: [Link]
-
Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630. Available at: [Link]
-
Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society (Resumed), 3017. Available at: [Link]
-
PubChem. (n.d.). 3,6-Pyridazinedione, tetrahydro-4-phenyl-, 3-hydrazone. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Pyridazine-3,6-dione. Retrieved January 7, 2026, from [Link]
-
Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630. Available at: [Link]
-
Fariña, F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437–442. Available at: [Link]
- Li, J., et al. (2015). CN Patent No. 104478810A.
-
Taylor, R. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154(10), 1137–1162. Available at: [Link]
-
Emami, S., & Gholam-hosseini-Alas, S. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 74–80. Available at: [Link]
-
Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114–119. Available at: [Link]
-
Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114–119. Available at: [Link]
-
ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. Retrieved January 7, 2026, from [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Pyridazine-3,6-dione | C4H2N2O2 | CID 13010594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones [pubmed.ncbi.nlm.nih.gov]
- 15. US2575954A - Preparation of 1, 2-dihydropyridazine-3, 6-dione - Google Patents [patents.google.com]
